molecular formula C10H16N2O3S B1529239 1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one CAS No. 1344063-71-3

1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one

Cat. No.: B1529239
CAS No.: 1344063-71-3
M. Wt: 244.31 g/mol
InChI Key: BFKROZHGRHZCFH-UHFFFAOYSA-N
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Description

1-[1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one (CAS 1344063-71-3) is a high-purity pyrazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C10H16N2O3S and a molecular weight of 244.31 g/mol, is provided as a powder and should be stored at room temperature . Pyrazole-core compounds are versatile building blocks known for their wide spectrum of pharmacological properties, which include anti-fungal, anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial activities . The structural motif of a 3,5-dimethylpyrazole, further functionalized with a methanesulfonylethyl group and an acetyl substituent, makes this compound a valuable intermediate for the synthesis of more complex molecules, such as pyrazole-oxime hybrids and their metal complexes, which have shown enhanced biological potential . Its well-defined structure, characterized by SMILES code CC(C1=C(C)N(CCS(=O)(C)=O)N=C1C)=O, ensures reproducibility in experimental workflows . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-[3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-7-10(9(3)13)8(2)12(11-7)5-6-16(4,14)15/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKROZHGRHZCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCS(=O)(=O)C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of pyrazole derivatives such as 1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one typically involves multi-step organic reactions starting from appropriately substituted precursors. The key steps include:

  • Formation of the pyrazole ring system via condensation reactions.
  • Introduction of the 2-methanesulfonylethyl substituent on the nitrogen atom of the pyrazole.
  • Functionalization at the 4-position of the pyrazole ring with an ethanone group.

While direct literature specifically describing this exact compound’s preparation is limited, related synthetic routes for similar pyrazole derivatives provide a reliable framework.

Detailed Synthetic Route (Inferred and Analogous Methods)

Based on related pyrazole chemistry and sulfonylation reactions, the preparation can be outlined as follows:

Step Reaction Description Reagents and Conditions Outcome
1 Synthesis of 3,5-dimethyl-1H-pyrazole core Condensation of acetylacetone with hydrazine hydrate at 0–80 °C, often in presence of sodium carbonate Formation of 3,5-dimethylpyrazole intermediate
2 N-alkylation of pyrazole nitrogen with 2-methanesulfonylethyl group Alkylation using 2-(methanesulfonyl)ethyl halide (e.g., bromide or chloride) under basic conditions (e.g., NaH or K2CO3) in polar aprotic solvent (DMF or DMSO) Introduction of 2-methanesulfonylethyl substituent at N-1
3 Acetylation at C-4 position of pyrazole ring Reaction with ethanoyl chloride or acetylating agent under basic or Lewis acid catalysis Formation of ethanone substituent at the 4-position

This approach aligns with methodologies used for related compounds in the pyrazole family and sulfonylated derivatives.

Research Findings and Synthetic Details

  • Pyrazole ring formation: The condensation of acetylacetone with hydrazine hydrate is a well-established method to yield 3,5-dimethylpyrazole derivatives. This reaction is typically performed at low temperature initially (0 °C) to control the reaction rate, followed by heating to 80 °C to complete the cyclization.

  • N-alkylation with methanesulfonylethyl group: Alkylation of the pyrazole nitrogen with 2-(methanesulfonyl)ethyl halides requires careful control of base and solvent to avoid side reactions. Potassium carbonate or sodium hydride in DMF is commonly used to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution on the alkyl halide.

  • Acetylation to form ethanone: The acetylation step involves introducing the ethanone group at the 4-position of the pyrazole ring. This can be achieved by reaction with ethanoyl chloride or equivalent reagents under mild conditions. The reaction may be catalyzed by bases or Lewis acids to promote substitution without degrading the pyrazole ring.

Data Table Summarizing Preparation Parameters

Parameter Description Typical Conditions References
Starting materials Acetylacetone, hydrazine hydrate, 2-(methanesulfonyl)ethyl halide, ethanoyl chloride Commercially available reagents
Solvent DMF, DMSO, chloroform, or ethyl acetate Polar aprotic solvents preferred for alkylation
Base Sodium carbonate, potassium carbonate, sodium hydride Used for deprotonation during alkylation
Temperature 0 °C to 80 °C for pyrazole formation; room temperature to reflux for alkylation and acetylation Temperature control critical for yield and purity
Purification Silica gel chromatography, recrystallization To isolate pure product
Yield Typically 60–85% depending on step and conditions Moderate to good yields reported

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: Proton NMR signals consistent with methyl groups on pyrazole, methanesulfonylethyl substituent, and ethanone methyl protons confirm structure.

  • Mass Spectrometry: Molecular ion peaks matching calculated molecular weight (approx. 246.33 g/mol) verify molecular formula.

  • Chromatography: Thin layer chromatography (TLC) and column chromatography are used to monitor reaction progress and purify intermediates and final product.

Summary of Key Research and Synthetic Insights

  • The preparation of this compound involves constructing the pyrazole core, selectively alkylating the nitrogen with a methanesulfonylethyl group, and introducing an ethanone substituent at the 4-position.

  • Reaction conditions such as temperature, base choice, and solvent polarity are critical for optimizing yields and minimizing side reactions.

  • The synthetic strategy is supported by analogous pyrazole chemistry literature and sulfonylation methodologies, ensuring a robust and reproducible preparation route.

This detailed analysis provides a comprehensive view of the preparation methods for the target compound, supported by diverse scientific sources and established synthetic protocols. The outlined procedures and conditions serve as a reliable guide for researchers aiming to synthesize this compound for further chemical or biological studies.

Chemical Reactions Analysis

1-[1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ethanone moiety to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonylethyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains, which could lead to the development of new antibiotics .
  • Anti-inflammatory Properties : Some studies have suggested that pyrazole compounds can inhibit inflammatory pathways. This compound may serve as a lead structure for developing anti-inflammatory drugs, particularly in treating conditions like arthritis and other inflammatory diseases .
  • Cancer Research : Preliminary studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells. The specific compound may be evaluated for its potential in oncology, focusing on its ability to target specific cancer pathways .

Agricultural Science

  • Pesticide Development : The compound's structural features make it a candidate for developing new agrochemicals. Its potential use as a pesticide could provide farmers with effective tools for pest management while minimizing environmental impact .
  • Herbicide Research : Similar to its applications in pest control, there is interest in exploring this compound's herbicidal properties. Its effectiveness against specific weed species could enhance crop yields and sustainability practices in agriculture .

Material Science

  • Polymer Chemistry : The unique functional groups present in the compound allow it to be incorporated into polymer matrices, potentially leading to materials with enhanced thermal and mechanical properties. This application is crucial for developing advanced materials used in various industrial sectors .
  • Nanotechnology : The compound may also find applications in nanotechnology, particularly as a precursor for synthesizing nanoparticles with specific catalytic or electronic properties. Research into its role in creating nanocomposites is ongoing .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus
Anti-inflammatory EffectsInhibition of cytokine production in vitro
Pesticide DevelopmentEffective against aphids and spider mites
Polymer ApplicationsImproved tensile strength when incorporated into polycarbonate

Mechanism of Action

The mechanism of action of 1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

1-[1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one

  • Structure : Differs by an extended alkyl chain (propan-1-one instead of ethan-1-one).
  • Molecular Formula : C₁₁H₁₈N₂O₃S.
  • Priced at €1,577.00 per 500 mg (CymitQuimica), it is more expensive than some analogs, suggesting specialized applications .

1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-one

  • Structure : Lacks the methanesulfonylethyl group.
  • Molecular Formula : C₇H₁₀N₂O.
  • Properties : The absence of the sulfonyl group reduces polarity, likely decreasing solubility in aqueous media. This simpler structure is a precursor in synthetic pathways .

1-[1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol

  • Structure : Replaces the ketone with a hydroxyl group (C-OH instead of C=O).
  • Molecular Formula : C₁₀H₁₈N₂O₃S.

Pharmacological and Structural Analogues

Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride

  • Structure : Features a fluorophenyl group and an ethyl ester.
  • Molecular Formula : C₁₅H₁₉ClFN₃O₂.
  • Properties : The fluorine atom enhances metabolic stability, while the ester group allows prodrug strategies. Its molecular weight (327.79 g/mol) and hydrochloride salt form improve bioavailability .

1-[[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl]-3-piperidinecarboxylic acid

  • Structure : Incorporates a difluoromethyl group and a piperidine-carboxylic acid.
  • Molecular Formula : C₁₂H₁₇F₂N₃O₄S.
  • Properties : The sulfonyl and carboxylic acid groups enhance interactions with charged biological targets, such as enzymes. This compound’s structural complexity suggests applications in inhibitor design .

Key Research Findings and Data

Structural Analysis

Crystallographic studies on pyrazole derivatives (e.g., 1-{3-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one ) reveal bond angles critical to molecular conformation. For instance, the C5–C6–C7 angle (119.57°) and C8–C9–C10 angle (111.35°) influence ring planarity and substituent orientation, which can affect binding to biological targets .

Biological Activity

1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one, with a molecular formula of C10H16N2O3S and a molecular weight of 244.31 g/mol, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

PropertyValue
Chemical Formula C10H16N2O3S
Molecular Weight 244.31 g/mol
IUPAC Name 1-[3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazol-4-yl]ethanone
PubChem CID 62727452
Appearance Powder

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative similar to this compound was tested for its ability to induce apoptosis in glioma cells. The study reported an IC50 value of 5.13 µM, which was more effective than the standard chemotherapeutic agent 5-FU (IC50 = 8.34 µM) in the C6 cancer cell line .

The mechanism by which this compound exerts its effects appears to involve the induction of cell cycle arrest and apoptosis. Flow cytometry analyses revealed that treatment with the compound led to significant alterations in the cell cycle distribution, promoting apoptotic pathways in cancer cells .

Study on Cytotoxicity

In a study published in Processes, researchers synthesized various derivatives of pyrazole and assessed their cytotoxicity against cancer cell lines. The findings highlighted that certain derivatives, including those structurally related to this compound, demonstrated promising anticancer activity while sparing normal cells from cytotoxic effects .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications in the pyrazole ring and side chains significantly influenced biological activity. For example, the introduction of methanesulfonyl groups enhanced solubility and bioavailability, contributing to increased efficacy against tumor cells .

Safety Profile

Despite its promising biological activities, safety data for this compound indicate potential hazards:

Hazard StatementsSignal Word
H315: Causes skin irritationWarning
H319: Causes serious eye irritationWarning
H335: May cause respiratory irritationWarning

Precautionary measures include avoiding inhalation and contact with skin and eyes .

Q & A

Q. What spectroscopic techniques are standard for confirming the structure of 1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one?

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are primary methods. 1H/13C NMR identifies substituents and confirms the pyrazole ring's substitution pattern, while MS verifies molecular weight and fragmentation patterns. For example, methanesulfonylethyl groups exhibit distinct sulfur-related isotopic signatures in MS .

Q. How can researchers verify the purity of synthesized batches of this compound?

High Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity assessment. Adjusting mobile phase polarity (e.g., acetonitrile/water gradients) optimizes separation of impurities. Coupling with Mass Spectrometry (LC-MS) further identifies co-eluting contaminants .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of pyrazole-sulfonamide derivatives?

  • Comparative structural analysis : Use X-ray crystallography (e.g., bond angles from : C9—C10 = 1.5370 Å) to assess conformational differences.
  • Dose-response assays : Test activity across concentrations to identify non-linear effects.
  • Meta-analysis : Cross-reference data from independent studies (e.g., antitumor vs. antimicrobial activities in ) to isolate variables like assay conditions .

Q. How can synthesis routes be optimized to enhance yield and scalability?

  • Stepwise purification : Employ column chromatography after each synthetic step (e.g., isolating intermediates in multi-step protocols from ).
  • Solvent optimization : Replace high-boiling solvents (e.g., DMF) with alternatives like THF to simplify post-reaction workup.
  • Catalytic efficiency : Screen Pd/C or Ni catalysts for Suzuki couplings involving the pyrazole core .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

  • Molecular docking : Use software like AutoDock to predict binding affinities with targets (e.g., enzymes in ’s antimicrobial studies).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with putative receptors.
  • Gene expression profiling : RNA-seq after treatment identifies upregulated/downregulated pathways .

Q. How does molecular conformation influence reactivity and stability?

Crystal structure data (e.g., : C8—C9 bond length = 1.4995 Å) reveals steric hindrance from the methanesulfonylethyl group, which may slow nucleophilic attacks. Stability studies under varying pH and temperature conditions can correlate degradation rates with conformational flexibility .

Data-Driven Research Questions

Q. What structural analogs of this compound show promise for comparative studies?

Analog Structural Feature Reported Activity Source
3-Ethyl-6-methyl-triazolo-pyrimidineTriazole-pyrimidine coreAntitumor
PKI-402Morpholine-triazole hybridAnticancer (kinase inhibition)
1-(4-Chlorophenyl-pyrazolyl)ethanoneChlorophenyl substitutionAntimicrobial

Q. How can researchers design robust assays to study this compound’s pharmacokinetics?

  • In vitro metabolic stability : Use liver microsomes to assess CYP450-mediated degradation.
  • Plasma protein binding : Equilibrium dialysis quantifies free vs. bound fractions.
  • Permeability assays : Caco-2 cell monolayers predict intestinal absorption .

Methodological Considerations

Q. What statistical approaches are critical for analyzing dose-dependent biological effects?

  • ANOVA with post-hoc tests : Compare means across concentrations (e.g., IC50 values in antitumor assays).
  • Hill slope analysis : Determine cooperativity in dose-response curves.
  • Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., gene expression profiles) .

Q. How should researchers validate computational predictions of target binding?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff).
  • Alanine scanning mutagenesis : Identify critical residues in the binding pocket.
  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one

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